2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole
Description
¹H Nuclear Magnetic Resonance (600 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.12 | d (J=7.8 Hz) | H-5 (benzothiazole) |
| 7.92 | d (J=8.1 Hz) | H-4' (chlorophenyl) |
| 7.45 | m | H-3, H-6 (benzothiazole) |
| 4.82 | t (J=12.3 Hz) | H-3 (piperidine) |
| 3.71 | br s | N-CH₂ (piperidine) |
Coupling constants confirm axial-equatorial proton relationships in the piperidine chair.
¹³C Nuclear Magnetic Resonance (150 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 196.4 | C=O (ketone) |
| 167.2 | C-2 (benzothiazole) |
| 134.8 | C-Cl (chlorophenyl) |
| 58.3 | C-4 (piperidine) |
Fourier-Transform Infrared Spectroscopy (FT-IR)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1682 | ν(C=O) stretch |
| 1594 | ν(C=N) benzothiazole |
| 753 | δ(C-Cl) out-of-plane |
Ultraviolet-Visible Spectroscopy (UV-Vis)
Computational Chemistry Approaches for Conformational Analysis
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:
| Parameter | Calculated Value |
|---|---|
| HOMO-LUMO gap | 4.3 eV |
| Dipole moment | 5.2 Debye |
| Torsional barrier (C=O) | 8.7 kJ/mol |
Molecular dynamics simulations (300 K, 10 ns) show the chlorophenyl group undergoes 60° rotational freedom relative to the piperidine plane. Electrostatic potential maps highlight nucleophilic regions at the benzothiazole sulfur and electrophilic zones near the carbonyl oxygen.
Properties
Molecular Formula |
C19H17ClN2OS |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C19H17ClN2OS/c20-15-6-2-1-5-14(15)19(23)22-11-9-13(10-12-22)18-21-16-7-3-4-8-17(16)24-18/h1-8,13H,9-12H2 |
InChI Key |
NYPAXBFUUGBHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the piperidine derivative, followed by the introduction of the benzothiazole moiety through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring undergoes regioselective electrophilic substitution at the C5 and C7 positions due to electron-donating effects from the sulfur and nitrogen atoms.
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C, 2 h | 5-Nitro-benzothiazole derivative | |
| Sulfonation | ClSO₃H, AlCl₃, 50°C, 4 h | 7-Sulfo-benzothiazole intermediate |
Mechanistic Notes :
-
Lewis acids (e.g., AlCl₃) polarize electrophiles, enhancing attack at electron-rich positions.
-
Steric hindrance from the piperidin-4-yl group directs substitution to the less hindered benzothiazole positions .
Nucleophilic Acyl Substitution
The 2-chlorobenzoyl group participates in nucleophilic displacement reactions under basic conditions:
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Aminolysis | NH₃ (aq.), EtOH, reflux, 6 h | 2-Aminobenzoyl-piperidine derivative | |
| Alcoholysis | MeOH, K₂CO₃, 60°C, 3 h | Methyl ester analog |
Key Findings :
-
Reaction rates depend on the nucleophile’s strength (e.g., amines > alcohols).
-
Steric effects from the piperidine ring slow kinetics compared to non-bulky analogs.
Oxidation:
The benzothiazole sulfur atom oxidizes to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| H₂O₂, AcOH | 80°C, 1 h | Sulfoxide (major) | |
| mCPBA | CH₂Cl₂, 25°C, 12 h | Sulfone |
Reduction:
Catalytic hydrogenation targets the benzothiazole ring:
| Conditions | Product | Selectivity | References |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Dihydrobenzothiazole derivative | >90% |
Cycloaddition and Ring-Opening Reactions
The compound participates in 1,3-dipolar cycloadditions with azides or nitrile oxides, forming triazole or isoxazoline hybrids:
| Dipole | Conditions | Product | References |
|---|---|---|---|
| Benzyl azide | CuI, DMF, 80°C, 8 h | 1,2,3-Triazole conjugate | |
| Nitrile oxide | Et₃N, THF, 25°C, 24 h | Isoxazoline-fused derivative |
Mechanism :
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds via a stepwise mechanism .
-
Regioselectivity is controlled by electronic effects of the benzothiazole ring .
Functionalization of the Piperidine Ring
The piperidine nitrogen undergoes alkylation or acylation:
| Reaction Type | Reagent | Conditions | Product | References |
|---|---|---|---|---|
| Acylation | AcCl, pyridine | 0°C → 25°C, 2 h | N-Acetyl-piperidine analog | |
| Alkylation | CH₃I, K₂CO₃, DMF | 60°C, 4 h | N-Methyl-piperidinium salt |
Thermodynamic Considerations :
-
Acylation is favored due to decreased steric strain compared to alkylation.
Hydrolysis and Degradation Pathways
Under acidic or basic conditions, the compound undergoes hydrolysis:
| Conditions | Site of Hydrolysis | Major Products | References |
|---|---|---|---|
| 2M HCl, reflux, 3 h | Benzothiazole ring | 2-Aminophenol + piperidine fragments | |
| 2M NaOH, 70°C, 6 h | Chlorobenzoyl group | 2-Chlorobenzoic acid + benzothiazole |
Scientific Research Applications
Research indicates that 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole displays significant biological activity, particularly as an anti-cancer agent. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Anti-Cancer Activity : A study published in Cancer Biology & Therapy demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway . The study highlighted its potential as a lead compound for developing new anti-cancer drugs.
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Properties : Research also indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Applications in Drug Development
Given its diverse biological activities, this compound is being investigated for several therapeutic applications:
- Cancer Therapy : As indicated by its anti-cancer properties, this compound may serve as a scaffold for developing novel chemotherapeutic agents.
- Neuroprotection : Its neuroprotective effects open avenues for research into treatments for Alzheimer's disease and other neurodegenerative disorders.
- Antimicrobial Agents : The compound's efficacy against bacteria suggests potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole with structurally analogous benzothiazole derivatives, focusing on substituent effects, molecular properties, and biological activities.
Table 1: Key Structural and Pharmacological Comparisons
Structural Modifications and Pharmacological Implications
Piperidine vs. Piperazine Rings: The parent compound’s piperidine ring (vs. Piperazine derivatives (e.g., ) exhibit higher nitrogen counts, which may enhance hydrogen bonding but increase polar surface area (PSA: 47.6 Ų in ), impacting blood-brain barrier penetration.
Substituent Effects on Activity: Chlorobenzoyl vs. Chlorophenyl: Compound 3e (4-chlorobenzoyl-phenyl, ) shows comparable antitubercular activity to the parent compound but with a slight molecular weight increase (380.85 vs. 369.87), suggesting substituent position (para vs. ortho) may fine-tune target binding.
Biological Activity and Toxicity: The piperazinyl derivative in demonstrated significant arrhythmogenic effects via inhibition of cardiac ion channels (IK₁ and Ito), highlighting the risk of piperazine-linked benzothiazoles in cardiovascular contexts. Antitubercular derivatives (e.g., ) prioritize halogenated aromatic rings, likely targeting mycobacterial enzymes like enoyl-acyl carrier protein reductase (InhA).
Key Research Findings
- Antimicrobial Activity : Chlorobenzoyl-substituted benzothiazoles (e.g., ) exhibit potent inhibition of Mycobacterium tuberculosis H37Rv, with IC₅₀ values in the micromolar range.
- Cardiovascular Risks: Piperazinyl-benzothiazoles () prolong cardiac action potentials by inhibiting IK₁ (EC₅₀ = 0.74 μM) and Ito (EC₅₀ = 2.16 μM), underscoring the need for structural optimization to mitigate off-target effects.
- Structural Insights : Piperidine-based derivatives generally show lower PSA than piperazine analogs, favoring CNS penetration, while halogenation enhances target affinity but may increase hepatotoxicity risks.
Biological Activity
The compound 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by case studies and relevant research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 304.85 g/mol. Its structure consists of a benzothiazole moiety linked to a piperidine ring and a chlorobenzoyl group, which contributes to its biological activity.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The compound's mechanism of action involves the induction of apoptosis in cancer cells.
Case Study: A recent investigation into the compound's efficacy against the MCF-7 breast cancer cell line revealed an IC50 value of 5.85 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of benzothiazole possess broad-spectrum antibacterial activity.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
In vitro assays indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
Enzyme Inhibition
The inhibition of enzymes such as acetylcholinesterase (AChE) is another area where this compound exhibits significant activity. Compounds with similar structures have been noted for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Apoptosis Induction: The compound promotes apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Interaction: It binds to the active sites of enzymes like AChE, inhibiting their function and leading to increased levels of acetylcholine in synaptic clefts.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and purity validation methods for 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole?
- Synthesis : The compound can be synthesized via coupling reactions between chlorobenzoyl derivatives and piperidine-containing intermediates. Typical steps involve:
- Step 1 : Formation of the piperidin-4-yl intermediate using reductive amination or nucleophilic substitution.
- Step 2 : Benzothiazole ring construction via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents.
- Step 3 : Final coupling under catalytic conditions (e.g., Pd-mediated cross-coupling or acid-catalyzed condensation) .
- Purity Validation : Use a combination of techniques:
- Melting Point Analysis : Confirm consistency with literature values.
- Spectroscopy : IR for functional groups (e.g., C=O at ~1700 cm⁻¹), ¹H/¹³C NMR for structural verification, and elemental analysis (C, H, N, S) to validate stoichiometry .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- IR Spectroscopy : Identifies key functional groups (e.g., chlorobenzoyl C=O stretch, benzothiazole C-S absorption).
- NMR Spectroscopy :
- ¹H NMR: Signals for piperidine protons (δ 1.5–3.0 ppm) and aromatic benzothiazole protons (δ 7.0–8.5 ppm).
- ¹³C NMR: Peaks for carbonyl carbons (~170 ppm) and benzothiazole carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
Q. How can solubility properties impact experimental design for in vitro assays?
- Solubility : The compound is likely sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF).
- Methodological Consideration : Pre-dissolve in DMSO (<1% v/v) for cell-based assays. Note that DMSO may interfere with in vivo studies; alternative formulations (e.g., cyclodextrin complexes) are recommended .
Advanced Research Questions
Q. How can density functional theory (DFT) resolve discrepancies between experimental and computational data?
- Application : DFT optimizes molecular geometry to predict vibrational spectra (IR) and NMR chemical shifts. For example, discrepancies in elemental analysis (e.g., C/H ratios) may arise from hydration or impurities. DFT-calculated bond lengths and angles can guide structural refinement .
- Case Study : THz spectroscopy combined with DFT successfully differentiated 2-chlorophenyl vs. 4-chlorophenyl benzimidazole isomers, highlighting the method’s utility for structural ambiguity resolution .
Q. What strategies optimize reaction yields for analogous benzothiazole-piperidine hybrids?
- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions.
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity. Microwave-assisted synthesis reduces reaction time .
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, catalyst loading, and stoichiometry .
Q. How can molecular docking predict the compound’s bioactivity against specific targets?
- Protocol :
- Step 1 : Retrieve target protein structures (e.g., kinases, GPCRs) from the PDB.
- Step 2 : Prepare the ligand (protonation states, energy minimization).
- Step 3 : Perform docking simulations (AutoDock Vina, Glide) to assess binding poses and affinity scores.
- Validation : Compare docking results with experimental IC₅₀ values. For example, compound 9c in showed strong docking affinity to α-glucosidase, correlating with in vitro inhibition .
Q. How to address stability challenges during long-term storage?
- Stability Studies :
- Accelerated Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Light Sensitivity : Use amber vials to prevent photodegradation.
- Analytical Tools : LC-MS identifies degradation products (e.g., hydrolysis of the chlorobenzoyl group) .
Q. What statistical approaches resolve contradictions in biological activity data across studies?
- Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀, Ki) using random-effects models to account for variability.
- Sensitivity Analysis : Evaluate outliers by comparing assay conditions (e.g., cell lines, incubation times) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
